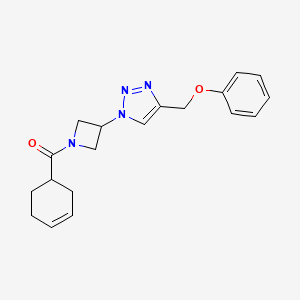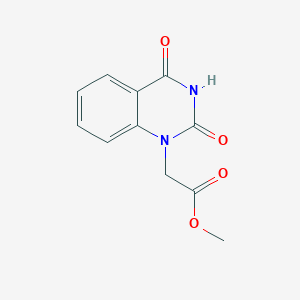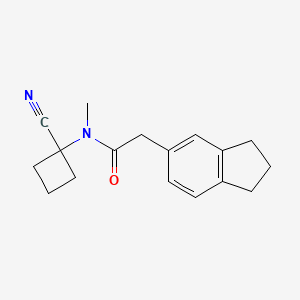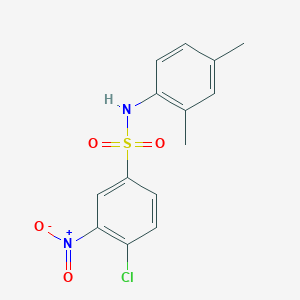
N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide” is a chemical compound with the molecular formula C12H10N2O4S and a molecular weight of 278.28. It is a derivative of furan- and thiophene-2-carbonyl amino acid . This compound has been synthesized as a potential inhibitor of Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1), a major transcription factor that orchestrates the protective effect of cells during exposure to hypoxic conditions .
Physical And Chemical Properties Analysis
The compound “this compound” has a molecular formula of C12H10N2O4S and a molecular weight of 278.28. Other physical and chemical properties are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen
Role in Neuropharmacology
- Orexin Receptor Mechanisms : Compounds similar to N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide have been studied for their role in modulating feeding, arousal, stress, and drug abuse through the orexin receptors in the brain. For instance, the effects of various oxalamide derivatives on binge eating in rats were explored, highlighting their potential in treating eating disorders with a compulsive component (Piccoli et al., 2012).
Organic Synthesis and Catalysis
- Catalytic Activity in Cu-Catalyzed Reactions : N,N'-Bisoxalamides, which include derivatives of oxalamides, have shown efficacy in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This demonstrates their utility in forming a broad range of (hetero)aryl bromides with various amines, contributing significantly to the field of organic synthesis (Bhunia et al., 2017).
Medicinal Chemistry
- Inhibitors of NQO2 : Furan-amidine derivatives, which are structurally similar to this compound, have been evaluated as inhibitors of the enzyme NQO2. These compounds have potential use in cancer chemotherapy and malaria treatment (Alnabulsi et al., 2018).
Chemical Reactivity and Synthesis
- Novel Synthetic Approaches : Oxalamides have been used in novel synthetic approaches for the formation of various heterocyclic compounds. For instance, the acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes for the synthesis of di- and mono-oxalamides is a significant advancement in chemical synthesis (Mamedov et al., 2016).
Vasodilator Action
- Thiol-mediated NO Generation : Furoxans, related to furan components of oxalamide derivatives, have been studied for their vasodilator action, which involves thiol-mediated generation of nitric oxide. This indicates a potential application in cardiovascular therapies (Feelisch et al., 1992).
Wirkmechanismus
Target of Action
N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide is a synthetic thiophene derivative . Thiophene and its derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It is known that thiophene derivatives can inhibit various enzymes and receptors, leading to their wide range of therapeutic properties .
Biochemical Pathways
Thiophene derivatives are known to affect a variety of biochemical pathways due to their ability to inhibit various enzymes and receptors .
Result of Action
Thiophene derivatives are known to have a wide range of therapeutic properties, suggesting that they can induce a variety of molecular and cellular effects .
Safety and Hazards
The safety and hazards associated with “N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide” are not explicitly mentioned in the search results. It is noted that this product is not intended for human or veterinary use and is for research use only.
Zukünftige Richtungen
The compound “N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide” and its derivatives show promise in the field of medical research, particularly in the study of hypoxia and related conditions . Future research may focus on further exploring the potential of these compounds as inhibitors of FIH-1 and their role in activating HIF-α. This could lead to the development of new therapeutic strategies for conditions related to hypoxia.
Eigenschaften
IUPAC Name |
N'-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4S/c13-11(16)12(17)14-6-7-3-4-9(19-7)10(15)8-2-1-5-18-8/h1-5H,6H2,(H2,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECARVISCRZGTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=CC=C(S2)CNC(=O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[4-(5,6,7,8-Tetrahydrocinnolin-3-yloxymethyl)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2725376.png)

![6-bromo-5-methoxy-1H-benzo[d][1,2,3]triazole](/img/structure/B2725382.png)
![ethyl 4-(2-(4-oxobenzo[4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamido)piperidine-1-carboxylate](/img/structure/B2725383.png)
![1-(1-azepanyl)-2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-ethanone](/img/structure/B2725384.png)
![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2725385.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzamide](/img/structure/B2725387.png)

![3,5-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2725389.png)
![4-bromo-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2725390.png)
